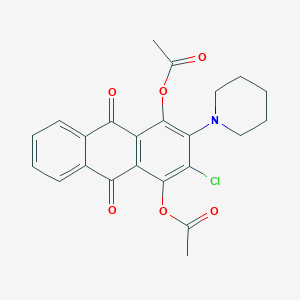
4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate
説明
4-(アセチルオキシ)-2-クロロ-9,10-ジオキソ-3-ピペリジノ-9,10-ジヒドロ-1-アントラセニルアセテートは、アセチルオキシ、クロロ、ジオキソ、ピペリジノなどの複数の官能基を含むユニークな構造を持つ複雑な有機化合物です。
2. 製法
合成ルートと反応条件: 4-(アセチルオキシ)-2-クロロ-9,10-ジオキソ-3-ピペリジノ-9,10-ジヒドロ-1-アントラセニルアセテートの合成は、一般的に容易に入手可能な前駆体から出発し、複数のステップを伴います。主なステップには以下が含まれます。
アントラセンコアの形成: これは、フリーデル・クラフツアシル化反応によって達成できます。
クロロ基とジオキソ基の導入: これらの官能基の導入には、塩素化反応と酸化反応が用いられます。
ピペリジノ置換: ピペリジン環は、求核置換反応によって導入されます。
アセチル化: 最後のステップでは、アセチル化によってアセチルオキシ基が導入されます。
工業生産方法: この化合物の工業生産は、高収率と高純度を確保するために、上記の合成ルートの最適化を伴う可能性があります。これには、触媒、制御された反応条件、および再結晶やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
反応の種類:
酸化: この化合物は、特にアントラセンコアで酸化反応を起こす可能性があります。
還元: 還元反応は、ジオキソ基を標的とし、それらをヒドロキシル基に変換できます。
置換: クロロ基は求核剤によって置換され、さまざまな誘導体をもたらします。
加水分解: アセチルオキシ基は、酸性または塩基性条件下で加水分解されて対応するアルコールを生じます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を置換反応に用いることができます。
加水分解: 酸性 (HCl) または塩基性 (NaOH) 条件が加水分解に使用されます。
主な生成物:
酸化: 生成物には、キノンやその他の酸化誘導体があります。
還元: ヒドロキシル基を持つ化合物の還元された形態。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
加水分解: 対応するアルコールと酢酸。
4. 科学研究への応用
化学: より複雑な分子の合成における中間体として使用されます。
医学: 抗癌や抗炎症作用など、その潜在的な治療特性について調査されています。
産業: 特定の電子または光学特性を持つ新素材の開発に使用されます。
特性
分子式 |
C23H20ClNO6 |
|---|---|
分子量 |
441.9 g/mol |
IUPAC名 |
(4-acetyloxy-3-chloro-9,10-dioxo-2-piperidin-1-ylanthracen-1-yl) acetate |
InChI |
InChI=1S/C23H20ClNO6/c1-12(26)30-22-16-17(21(29)15-9-5-4-8-14(15)20(16)28)23(31-13(2)27)19(18(22)24)25-10-6-3-7-11-25/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
InChIキー |
OZGUYNPPWRYIFG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC(=O)C)Cl)N4CCCCC4 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation reactions.
Introduction of the chloro and dioxo groups: Chlorination and oxidation reactions are employed to introduce these functional groups.
Piperidino substitution: The piperidine ring is introduced via nucleophilic substitution reactions.
Acetylation: The final step involves acetylation to introduce the acetyloxy group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core.
Reduction: Reduction reactions can target the dioxo groups, converting them to hydroxyl groups.
Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydroxyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding alcohol and acetic acid.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
4-(アセチルオキシ)-2-クロロ-9,10-ジオキソ-3-ピペリジノ-9,10-ジヒドロ-1-アントラセニルアセテートの作用機序は、特定の分子標的との相互作用を伴います。アセチルオキシ基は脱離基として作用し、反応性中間体の形成を促進できます。クロロ基とジオキソ基はレドックス反応に参加でき、ピペリジノ基は化合物の生物学的標的への結合親和性を高めることができます。これらの相互作用は、さまざまな生化学経路を調節し、化合物の観察された効果をもたらす可能性があります。
類似化合物:
- 4-(アセチルオキシ)-2-クロロ-9,10-ジオキソ-3-モルホリノ-9,10-ジヒドロ-1-アントラセニルアセテート
- 4-(アセチルオキシ)-2-クロロ-9,10-ジオキソ-3-ピロリジノ-9,10-ジヒドロ-1-アントラセニルアセテート
- 4-(アセチルオキシ)-2-クロロ-9,10-ジオキソ-3-アゼパノ-9,10-ジヒドロ-1-アントラセニルアセテート
比較:
- 構造的差異: 主な違いは、窒素含有環の性質 (ピペリジノ、モルホリノ、ピロリジノ、アゼパノ) にあります。
- 反応性: 反応性は、さまざまな窒素含有環の電子効果と立体効果に基づいて異なる場合があります。
- 用途: これらの化合物はすべて同様の用途を持つ可能性がありますが、構造に基づいて特定の特性と有効性は異なる可能性があります。
この記事では、4-(アセチルオキシ)-2-クロロ-9,10-ジオキソ-3-ピペリジノ-9,10-ジヒドロ-1-アントラセニルアセテートの合成、反応、用途、作用機序、および類似化合物との比較を含む、包括的な概要を提供します。
類似化合物との比較
- 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-morpholino-9,10-dihydro-1-anthracenyl acetate
- 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-pyrrolidino-9,10-dihydro-1-anthracenyl acetate
- 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-azepano-9,10-dihydro-1-anthracenyl acetate
Comparison:
- Structural Differences: The primary difference lies in the nature of the nitrogen-containing ring (piperidino, morpholino, pyrrolidino, azepano).
- Reactivity: The reactivity can vary based on the electronic and steric effects of the different nitrogen-containing rings.
- Applications: While all these compounds may have similar applications, the specific properties and efficacy can differ based on their structure.
This detailed article provides a comprehensive overview of 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


